Ethyl 3-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxylate is a chemical compound notable for its potential pharmacological applications. The compound features a unique structure that combines an oxadiazole ring with a pyrazole moiety, which is often associated with various biological activities. This compound is classified under the category of heterocyclic compounds, specifically those containing both oxadiazole and pyrazole functionalities.
The compound can be sourced from chemical suppliers and is categorized as a bioactive reagent used in scientific research. Its classification as a 1,2,4-oxadiazole derivative places it within a group of compounds that have shown promise in drug discovery due to their diverse biological activities, including anti-inflammatory and antimicrobial properties .
The synthesis of ethyl 3-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxylate can be achieved through several methods:
The synthesis typically requires careful control of reaction conditions such as temperature and solvent choice to optimize yield and purity. For instance, using catalysts like zinc triflate can enhance the efficiency of cycloaddition reactions .
The molecular formula for ethyl 3-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxylate is with a molecular weight of 295.25 g/mol. The structure features:
The InChI key for this compound is PWZDAYGBQUUNAN-UHFFFAOYSA-N, which provides a unique identifier for database searches and chemical information retrieval.
Ethyl 3-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxylate can participate in various chemical reactions due to its functional groups:
These reactions are crucial for modifying the compound to enhance its pharmacological properties or to synthesize derivatives.
The mechanism by which ethyl 3-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxylate exerts its biological effects typically involves interaction with specific biological targets such as enzymes or receptors. For example:
Data supporting these mechanisms often come from pharmacological studies assessing the compound's effects on cellular models or animal studies .
Ethyl 3-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxylate is typically characterized by:
Chemical properties include:
Relevant analyses often include spectroscopic methods (NMR, IR) to confirm structural integrity and purity.
Ethyl 3-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxylate has several scientific uses:
The 1,2,4-oxadiazole ring system has evolved from a chemical curiosity to a cornerstone of rational drug design. Characterized by a five-membered ring with oxygen at position 1 and nitrogen atoms at positions 2 and 4, this heterocycle exhibits distinct dipole moments (approximately 4.5 Debye) that facilitate specific interactions with biological targets [5]. Clinically approved drugs containing this motif include the cough suppressant oxolamine, antiviral pleconaril, and muscular dystrophy therapeutic ataluren—each leveraging the ring's stability and hydrogen-bonding capabilities. The 1,2,4-oxadiazole's significance extends beyond synthetic molecules; it appears naturally in cytotoxic alkaloids like phidianidine A and B from marine mollusks, which demonstrate submicromolar activity against tumor cell lines and modulate protein-tyrosine phosphatase 1B (PTP1B) [5].
Simultaneously, the pyrazole ring—a 1,2-diazole with adjacent nitrogen atoms—has established itself as an indispensable pharmacophore. Its discovery dates to 1883 (Ludwig Knorr) and 1889 (Edward Buchner), with contemporary applications spanning antimicrobial, anticancer, and anti-inflammatory therapeutics [9]. The pyrazole nucleus enables π-stacking interactions through its aromatic character while the NH tautomer provides hydrogen-bonding functionality. When substituted with electron-withdrawing nitro groups at the C4 position, pyrazoles exhibit enhanced hydrogen-bond acceptor capacity and dipole moments (∼4.0 Debye), facilitating interactions with biological targets. Recent innovations include pyrazole-containing kinase inhibitors and antimicrobial agents that exploit the nitro group's electronic effects for improved target affinity [2] [9].
Table 1: Clinically Approved Drugs Containing 1,2,4-Oxadiazole or Pyrazole Motifs
Drug Name | Therapeutic Category | Key Heterocycle | Target/Mechanism |
---|---|---|---|
Oxolamine | Antitussive | 1,2,4-Oxadiazole | Airway sensory nerves |
Pleconaril | Antiviral | 1,2,4-Oxadiazole | Picornavirus capsid |
Ataluren | Muscular dystrophy | 1,2,4-Oxadiazole | Ribosomal read-through |
Celecoxib | Anti-inflammatory | Pyrazole | COX-2 inhibition |
Rimonabant† | Anti-obesity | Pyrazole | Cannabinoid CB1 receptor antagonism |
The 1,2,4-oxadiazole ring serves as a strategic bioisostere for ester and amide functionalities, addressing inherent metabolic liabilities while preserving spatial and electronic properties. This equivalence arises from matching bond angles (C-O-N ≈ 110°, N-C-N ≈ 105° vs. ester C-O-C ≈ 116°) and bond lengths (C-O: 1.36Å vs. ester C-O: 1.36Å) that enable mimicry of carbonyl geometry [5]. Crucially, oxadiazoles exhibit superior hydrolytic stability compared to esters, resisting enzymatic and acid/base-mediated degradation. This property stems from aromatic stabilization energy (∼30 kcal/mol) and the electron-deficient nature of the ring system, which reduces nucleophilic attack susceptibility [1] [20]. In the context of ethyl 3-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxylate, the oxadiazole-core ester functionality maintains the spatial orientation of a conventional ethyl carboxylate while potentially enhancing metabolic stability—a critical consideration in prodrug design.
The bioisosteric advantage extends beyond stability to pharmacokinetic optimization. Oxadiazoles modulate lipophilicity more effectively than esters, with calculated logP values typically 0.5–1.0 units lower than their ester counterparts due to reduced hydrogen-bond donor capacity [5]. This polarity adjustment can improve aqueous solubility without compromising membrane permeability. Additionally, oxadiazoles participate in distinctive dipole-dipole interactions and anion-binding capabilities via the N-oxide resonance form, enabling unique target engagement profiles unattainable with ester functionalities. These properties have been exploited in CNS-active molecules like fasiplon (anxiolytic) and butalamine (vasodilator), where optimized blood-brain barrier penetration was achieved through strategic oxadiazole incorporation [5].
Table 2: Bioisosteric Properties of 1,2,4-Oxadiazole vs. Ester Functionality
Property | 1,2,4-Oxadiazole | Ester Group | Advantage |
---|---|---|---|
Hydrolytic Stability | High (resists esterases) | Low (enzyme substrate) | Improved metabolic stability |
Dipole Moment | 4.5–5.0 Debye | 1.7–2.1 Debye | Enhanced target interactions |
logP Reduction | ΔlogP ≈ -0.5 to -1.0 | Reference value | Better solubility profile |
Aromatic Stabilization | ∼30 kcal/mol | Non-aromatic | Conformational rigidity |
Hydrogen-Bond Acceptor | 2–3 sites | 1–2 sites | Improved binding affinity |
The strategic incorporation of nitro groups into pyrazole scaffolds dates to mid-20th century antimicrobial development, where the electron-withdrawing nitro moiety enhanced membrane penetration and redox cycling potential in anaerobic pathogens. Early examples featured simple 4-nitropyrazoles with modest antibacterial activity, but structural sophistication increased dramatically with the discovery of nitroimidazole antibiotics like metronidazole [4]. Contemporary medicinal chemistry leverages the nitro group for both electronic effects and pharmacophore diversification. The strong electron-withdrawing nature (σp = 1.25) polarizes adjacent bonds, enhancing hydrogen-bond acceptor strength and creating electron-deficient centers for nucleophilic attack—a mechanism exploited in covalent inhibitor design [2] [9].
The late 1990s marked a significant advance with triaryl pyrazole estrogen receptor modulators bearing ortho-nitro substitutions. Compound 5c (2-nitrophenol PPT analog) demonstrated a remarkable 27-fold increase in ERβ binding affinity (RBAβ = 3.27) compared to non-nitrated analogs, attributed to the nitro group's influence on phenol ring orientation within the binding pocket [2]. Concurrently, 4-nitro pyrazole derivatives emerged as potent anti-infectives, with N-(4-methylpyridin-2-yl)-thiophene-2-carboxamides showing efficacy against extended-spectrum β-lactamase-producing E. coli through β-lactamase inhibition [1]. The evolution continues in anticancer applications, where 4-nitropyrazoles serve as hypoxia-activated prodrugs, undergoing enzymatic reduction to cytotoxic nitro radical anions selectively in tumor microenvironments [4].
Table 3: Evolution of Nitro-Substituted Pyrazole Bioactives
Era | Representative Compound | Biological Activity | Mechanistic Insight |
---|---|---|---|
1960s | 1-Aryl-4-nitropyrazoles | Broad-spectrum antimicrobial | Redox cycling in anaerobic bacteria |
1990s | Tetrasubstituted o-nitro pyrazoles | Selective estrogen receptor modulation | ERβ affinity enhancement (27-fold vs. PPT) |
2000s | 4-Nitro-1H-pyrazole carboxamides | β-Lactamase inhibition | ESBL-producing E. coli eradication |
2010s | Hypoxia-activated 4-nitro pyrazoles | Tumor-selective cytotoxicity | Nitroreductase-mediated radical generation |
CAS No.: 1467093-03-3
CAS No.: 172886-23-6
CAS No.: 22138-53-0
CAS No.: 18772-36-6
CAS No.:
CAS No.: 126622-38-6